molecular formula C11H18N2O B1396743 N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide CAS No. 1196887-51-0

N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide

Cat. No.: B1396743
CAS No.: 1196887-51-0
M. Wt: 194.27 g/mol
InChI Key: UWHHWEURTXETDV-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(1H-pyrrol-2-yl)propanamide is a propanamide derivative characterized by a pyrrole ring at the 3-position of the propanamide backbone and diethyl substituents on the nitrogen atom.

Properties

IUPAC Name

N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(4-2)11(14)8-7-10-6-5-9-12-10/h5-6,9,12H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHHWEURTXETDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N,N-Diethyl-3-(1H-pyrrol-2-yl)propanamide is used in the synthesis of complex organic molecules and as a building block in organic chemistry research. Biology: Medicine: It may be explored for its therapeutic potential in drug development and as a lead compound for new medications. Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The key differentiating feature of N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide is the pyrrole ring , a five-membered aromatic heterocycle with one nitrogen atom. Below is a comparison with structurally related propanamides:

Compound Name Substituent at 3-Position N-Substituents Key Features
This compound Pyrrole ring Diethyl Aromatic heterocycle, moderate lipophilicity
N,N-Diethyl-3-(4'-methyl-bipyridin-4-yl)propanamide (1p) 4'-Methyl-2,2'-bipyridine Diethyl Bipyridine moiety, enhanced π-π stacking potential
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole + methoxynaphthalene Ethylindole linkage Hybrid structure combining indole (tryptamine) and NSAID (naproxen) pharmacophores
2,2-Dimethyl-N-pyridin-2-yl-propionamide Pyridine Pivaloyl (2,2-dimethyl) Steric hindrance from pivaloyl group, higher melting point (71–75°C)

Key Observations :

  • Pyrrole vs.
  • N-Substituents : Diethyl groups enhance lipophilicity compared to smaller alkyl chains (e.g., methyl in 2,2-dimethyl derivatives), which may influence blood-brain barrier penetration in anticonvulsant applications .

Physicochemical Properties

  • Molecular Weight and Solubility :
    • The bipyridine derivative (1p) has a higher molecular weight (~320 g/mol) due to the bipyridine group, whereas the target compound’s pyrrole moiety likely results in a lower molecular weight (~250–280 g/mol), improving aqueous solubility.
    • The 2,2-dimethyl-pyridin-2-yl derivative has a melting point of 71–75°C , whereas pyrrole-containing amides may exhibit lower melting points due to reduced crystallinity.

Biological Activity

N,N-Diethyl-3-(1H-pyrrol-2-yl)propanamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring, a five-membered nitrogen-containing heterocycle, linked to a propanamide chain. The presence of the pyrrole moiety is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating the activity of these targets. Research indicates that compounds with similar structures often exhibit effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular function .

Biological Activity Overview

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Description Reference
HDAC InhibitionCompounds similar in structure have shown potential as HDAC inhibitors, impacting gene regulation.
Antimicrobial PropertiesSome derivatives exhibit antimicrobial activity against various pathogens.
Enzyme ModulationPotential to modulate enzyme activities involved in metabolic pathways.

Case Studies and Research Findings

  • Histone Deacetylase Inhibition :
    A study highlighted the development of pyrrole-based compounds as HDAC inhibitors. The structure-activity relationship (SAR) analysis indicated that modifications on the pyrrole ring can enhance inhibitory potency . For instance, compounds with specific substituents showed IC50 values in the micromolar range, indicating significant activity.
  • Antimicrobial Activity :
    Research on related compounds demonstrated promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the aromatic ring was found to enhance activity, suggesting that this compound could be explored for similar applications .
  • Neuropharmacological Effects :
    There is emerging evidence suggesting that pyrrole-containing compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Further studies are needed to elucidate these effects specifically for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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